(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid
Overview
Description
“(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid” is a chemical compound used in scientific research. It’s available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of “(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid” is C₅H₄ClN₃O₂ . For more detailed structural analysis, specialized tools or databases like ChemSpider can be used .Physical And Chemical Properties Analysis
The compound is described as a versatile chemical with perplexing properties. Its molecular weight is 173.56 .Scientific Research Applications
Synthesis of Novel Acrylic Acid Derivatives
A study by Kaushik et al. (2011) involved synthesizing a novel acrylic acid derivative through acid hydrolysis. This derivative, closely related to (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid, was analyzed using various spectral data, contributing to the field of organic compound synthesis (Kaushik, Verma, & Madaan, 2011).
Corrosion Inhibition
Baskar et al. (2014) investigated photo-cross-linkable polymers, including those with triazole and acrylic acid components, for inhibiting mild steel corrosion. These compounds demonstrated efficient corrosion inhibition in hydrochloric acid medium, indicating potential applications in material protection and longevity (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Development of Alkenoic Acid Derivatives
Modzelewska-Banachiewicz et al. (2012) produced 1,2,4-triazole-containing alkenoic acid derivatives, relevant to (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid. These derivatives were investigated for their structural properties and potential antimicrobial activities (Modzelewska-Banachiewicz et al., 2012).
Herbicide Synthesis
Fan et al. (2015) developed an efficient method for synthesizing carfentrazone-ethyl, a herbicide, using a compound structurally similar to (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid. This research contributes to the agricultural sector by improving herbicide production processes (Fan et al., 2015).
Application in Solar Cell Engineering
Kim et al. (2006) explored organic sensitizers for solar cells that contain functional groups related to (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid. Their research offers insights into using such compounds for renewable energy technologies (Kim et al., 2006).
Photodegradation of Fungicides
Iesce et al. (2003) examined the photodegradation of triadimenol, a fungicide, in the presence of sensitizers, including 1H-1,2,4-triazole derivatives. This study has implications for understanding the environmental behavior of fungicides and their safe disposal (Iesce et al., 2003).
Safety And Hazards
properties
IUPAC Name |
(Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H,7,8,9)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNAFTZWFWSTFJ-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C1=NNC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)O)\C1=NNC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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